![molecular formula C21H20ClNO5S2 B2463314 Methyl 3-{[(4-chloro-2-methoxy-5-methylphenyl)amino]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate CAS No. 941888-49-9](/img/structure/B2463314.png)

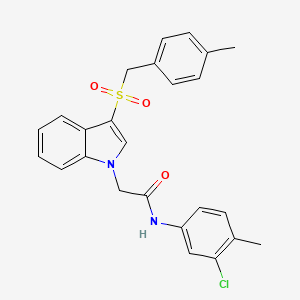

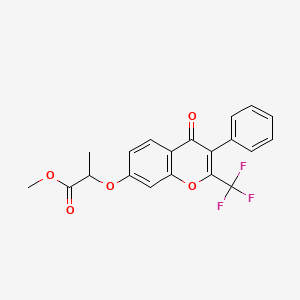

Methyl 3-{[(4-chloro-2-methoxy-5-methylphenyl)amino]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3-{[(4-chloro-2-methoxy-5-methylphenyl)amino]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C21H20ClNO5S2 and its molecular weight is 465.96. The purity is usually 95%.

BenchChem offers high-quality Methyl 3-{[(4-chloro-2-methoxy-5-methylphenyl)amino]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-{[(4-chloro-2-methoxy-5-methylphenyl)amino]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Indole Derivatives and Cell Biology

Indoles, including matc, are significant heterocyclic systems found in natural products and drugs. They play essential roles in cell biology. Researchers investigate novel synthetic methods for constructing indoles, especially as moieties in selected alkaloids . The indole ring system’s versatility makes it a valuable scaffold for drug design.

Fischer Indole Synthesis

The Fischer indole synthesis is a powerful method for constructing indoles. Researchers have explored this approach to synthesize optically active cyclohexanone derivatives and phenylhydrazine-based indoles . Understanding these synthetic pathways enhances our ability to create indole-containing compounds.

Anti-HIV-1 Activity

N-arylsulfonyl-3-acetylindole derivatives, including matc, have been evaluated as HIV-1 inhibitors. Compounds derived from matc exhibit promising anti-HIV-1 activity . This research contributes to our understanding of potential antiviral agents.

Crystal Structure Insights

Studying the crystal structure of matc provides valuable information about its conformation and intermolecular interactions. Crystallographic data help researchers optimize drug design and predict binding modes with biological targets .

Catalytic Protodeboronation

In related research, heteroarenes (including thiophenes) have been used as substrates for catalytic protodeboronation reactions. These reactions yield valuable products, such as indoles, which can be further explored for various applications .

Mechanism of Action

Target of Action

The primary target of this compound is β-catenin . β-catenin is a protein that plays a crucial role in cell adhesion and gene transcription. It is part of the Wnt signaling pathway, which is involved in cell growth and differentiation .

Mode of Action

This compound interacts with β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686) . This interaction leads to the ubiquitination and proteasomal degradation of β-catenin . Ubiquitination is a process that marks proteins for degradation, and proteasomal degradation is the mechanism by which these marked proteins are broken down .

Biochemical Pathways

The degradation of β-catenin affects the Wnt signaling pathway . This pathway is involved in various cellular processes, including cell growth, differentiation, and migration. By inducing the degradation of β-catenin, this compound can potentially influence these processes .

Result of Action

The result of the compound’s action is the degradation of β-catenin . This can lead to changes in cell growth and differentiation due to the role of β-catenin in the Wnt signaling pathway .

properties

IUPAC Name |

methyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClNO5S2/c1-12-5-7-14(8-6-12)15-11-29-19(21(24)28-4)20(15)30(25,26)23-17-9-13(2)16(22)10-18(17)27-3/h5-11,23H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSKMAZARQKNGOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)NC3=C(C=C(C(=C3)C)Cl)OC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClNO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2463239.png)

![(E)-2-Cyano-N-cyclopropyl-3-[2-(pyridin-2-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2463240.png)

![1-Bromo-6-oxaspiro[2.5]octane](/img/structure/B2463241.png)

![3-chloro-N-(4-{1-[(propylamino)carbonyl]cyclopropyl}phenyl)benzamide](/img/structure/B2463242.png)

![1-[4-[3-(Difluoromethoxy)phenyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2463248.png)

![N-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2463249.png)